

Using Lysergene as a precursor for novel compounds

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Lysergene | |
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Disclaimer: On the Precursor "Lysergene"

The term "Lysergene" is not a recognized chemical precursor in scientific literature. Based on the nomenclature, it is presumed that the intended compound is Lysergic Acid, a prominent member of the ergoline family of alkaloids. The following application notes and protocols are based on this assumption and utilize Lysergic Acid as the foundational precursor for the synthesis of novel compounds.

Application Notes: Lysergic Acid as a Versatile Precursor

Lysergic acid is a key natural product and a vital starting material for the synthesis of a wide array of pharmacologically active compounds.[1][2][3][4] Its tetracyclic ergoline scaffold serves as a privileged structure in medicinal chemistry, providing a rigid framework for the development of ligands targeting various receptors, primarily within the central nervous system. [1][3]

The primary value of lysergic acid as a precursor lies in its potential for modification at several key positions, enabling the generation of diverse chemical libraries. Derivatives of lysergic acid have been investigated for their therapeutic potential in treating a range of conditions, including migraines, Parkinson's disease, and various psychiatric disorders.[1][5] A renewed interest in the therapeutic applications of psychedelics has also spurred research into novel lysergic acid derivatives.[1][2][3]



The main targets for compounds derived from lysergic acid are the serotonin (5-HT) and dopamine (D) receptor families.[2][6] By modifying the substituents on the lysergic acid core, it is possible to fine-tune the affinity and efficacy of the resulting compounds for specific receptor subtypes, leading to the development of novel therapeutics with improved selectivity and reduced side effects. For instance, simple modifications to the benzenoid ring of related ergoline structures have been shown to produce psychoplastogenic effects without inducing psychedelic experiences.[5]

Data Presentation

Table 1: Overview of a Concise Synthesis of (±)-Lysergic

Acid

| Step | Reaction | Starting Materials | Reagents and Conditions | Yield | Reference |
|---------|---|---|--|-------|-----------|
| 1 & 2 | Coupling and Reduction | lodopyridine derivative, Aldehyde derivative | i) i- PrMgCl•LiCl, THF; ii) TFA, Et3SiH | 33% | [7][8] |
| 3 & 4 | Methylation, Reduction, and Protection | Biaryl intermediate | i) MeOTf; ii) NaBH4, MeOH; iii) Boc2O | 81% | [7][8] |
| 5 | Isomerization | Protected intermediate | LiTMP, THF, -78°C; then aq. NH4Cl | 83% | [7][8] |
| 6 | Cyclization and Hydrolysis | Isomerized intermediate | i) LiTMP, THF, -78°C; ii) 1 N KOH, EtOH, 70°C | 60% | [7] |
| Overall | Total Synthesis | Commercial halopyridine and 4-haloindole | - | ~12% | [5] |



Table 2: Pharmacological Profile of Selected

Lysergamides

| Compound | Primary Target(s) | Known Application/Effect | Reference |
|----------------------------------|---|---|-----------|
| Lysergic Acid Diethylamide (LSD) | 5-HT _{2a} , Dopamine receptors | Psychedelic | [4][6] |
| Ergometrine | Serotonin, Dopamine, Adrenergic receptors | Uterotonic | [6] |
| Methylergometrine | Serotonin, Dopamine, Adrenergic receptors | Uterotonic | [6] |
| Methysergide | 5-HT _{2a} / ₂ -/ ₂ - receptors | Migraine prophylactic | [6] |
| Cabergoline | D ₂ receptor agonist | Prolactin inhibitor, Parkinson's disease | [6] |
| Bromocriptine | D ₂ receptor agonist | Parkinson's disease, Type 2 diabetes | [6] |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling from Lysergic Acid

This protocol describes a general method for the synthesis of lysergamides, such as lysergic acid diethylamide (LSD), from lysergic acid.

Materials:

- (+)-Lysergic acid
- Amine of choice (e.g., diethylamine)
- Coupling agent (e.g., PyBOP, HATU)
- Tertiary base (e.g., Diisopropylethylamine DIPEA)



- Anhydrous solvent (e.g., Dimethylformamide DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate
- Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- Dissolve (+)-lysergic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Add the amine of choice (1.2 equivalents) to the solution.
- Add the tertiary base, DIPEA (3 equivalents), to the reaction mixture.
- In a separate vial, dissolve the coupling agent (1.1 equivalents) in a minimal amount of anhydrous DMF.
- Slowly add the solution of the coupling agent to the lysergic acid and amine mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 times) and then with brine (1 time).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired lysergamide.



Protocol 2: Synthesis of (±)-Lysergic Acid via Mizoroki– Heck Reaction

This protocol is based on a concise, six-step synthesis of (±)-lysergic acid.[1][5]

Step 1: Coupling of Halogenated Precursors

 This involves a magnesium-halogen exchange of an iodopyridine derivative followed by addition to an aldehyde to furnish an intermediate alcohol.[1]

Step 2: Reduction and N-deprotection

• The intermediate alcohol undergoes simultaneous reduction and N-deprotection to yield the AB-D-ring precursor.[1]

Step 3 & 4: Methylation, Reduction, and Boc Protection

• The pyridine ring is methylated and then reduced with a borohydride reagent.[1] The indole nitrogen is subsequently protected with a Boc group.

Step 5: Isomerization

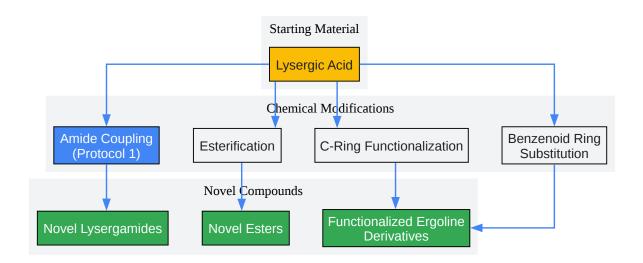
 The protected intermediate is subjected to a base-mediated isomerization to set the desired stereochemistry.[1]

Step 6: Intramolecular Mizoroki-Heck Reaction and Final Deprotection

- The key tetracyclic ergoline core is formed via an intramolecular Mizoroki-Heck reaction.[1]
- A final treatment with potassium hydroxide mediates deprotection, saponification, and isomerization to diastereoselectively yield (±)-lysergic acid.[1]

Visualizations

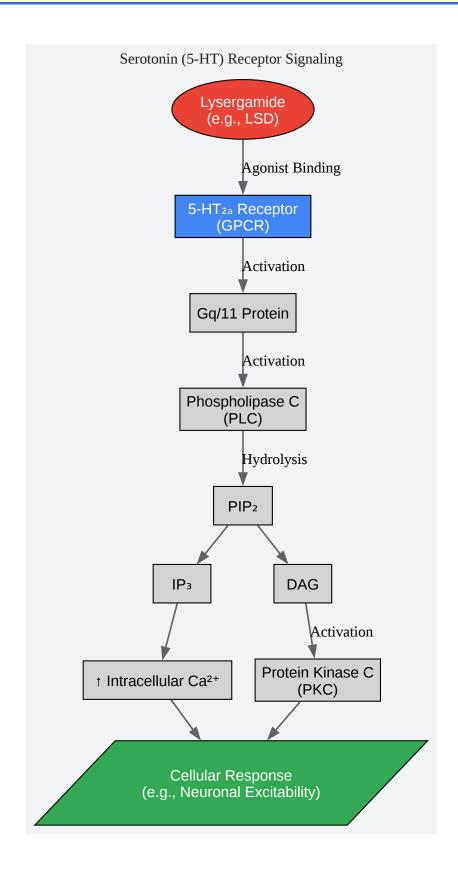




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Caption: General workflow for synthesizing novel compounds from Lysergic Acid.

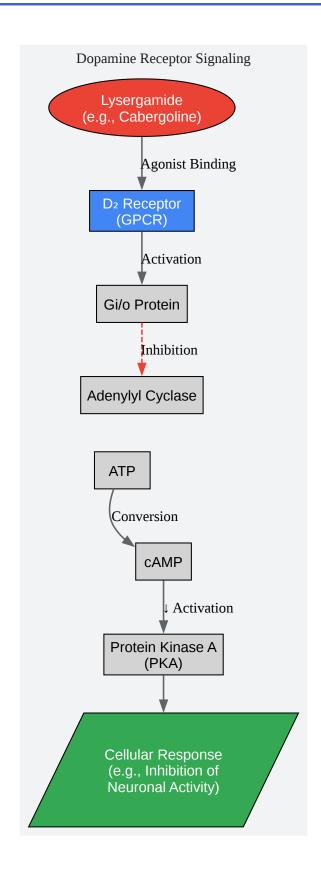




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Caption: Simplified Serotonin (5-HT_{2a}) receptor signaling pathway.





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Caption: Simplified Dopamine D2 receptor signaling pathway.



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